Ethyl 1,4-diazepane-2-carboxylate dihydrochloride
Overview
Description
Scientific Research Applications
- Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-Diazepinones
- A general approach was developed for the synthesis of various heterocyclic compounds, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, tetrahydro[1,4]diazepino[1,2-a]indol-1-one, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one. A regioselective strategy was employed for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to oxirane ring-opening and direct cyclization, yielding target compounds like pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).
- Organocatalytic Oxy-Cope/Michael Cascade Reaction
- Ethyl diazepane carboxylate catalyzes the oxy-Cope rearrangement of 4-hydroxy- and 4-alkoxy-1,5-hexadiene-2-carboxaldehydes through iminium ion activation. The process yields cyclopentane-containing products with a range of substrates, showcasing its versatility in complex chemical transformations (Barrett et al., 2023).
- Base-Promoted Cascade Transformation
- The compound is involved in base-promoted cascade reactions, transforming into novel tricyclic compounds. For instance, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate transformed into a novel tricyclic compound, showcasing the versatility of such structures in chemical transformations (Shutalev et al., 2008).
Applications in Synthesis of Medical and Biological Compounds
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride plays a critical role in the synthesis of compounds with potential medical and biological applications.
- Synthesis of Ultra-Short Acting Hypnotics
- The compound was crucial in synthesizing ultra-short acting hypnotics like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124). HIE-124 exhibited potent in vivo activity with rapid onset and short duration of action, highlighting its potential as a preanesthetic medication and anesthesia inducer (El-Subbagh et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 1,4-diazepane-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-6-9-4-3-5-10-7;;/h7,9-10H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUCOSXOOKXCNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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